(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Stereochemical Configuration
The compound’s crystal structure has not been directly reported, but insights can be inferred from analogous indole derivatives. For example, crystallographic studies of 5-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione reveal a planar indole core with substituents arranged in a non-planar fashion to minimize steric strain. In the case of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one, the Z-configuration is critical for maintaining conjugation between the oxoethylidene group and the indole ring.
Key stereochemical features include:
- Z-Configuration : The double bond between the indole carbon and the oxoethylidene group adopts a synperiplanar geometry, confirmed by the absence of vicinal coupling in NMR spectra.
- Methoxy Substituent : The 2-methoxyphenyl group likely adopts a coplanar arrangement with the carbonyl oxygen to enhance resonance stabilization.
- 5-Methyl Group : The methyl substituent at position 5 may influence crystal packing through van der Waals interactions or hydrogen bonding.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical insights into the compound’s conformational preferences and electronic environment.
1H NMR Analysis
- Oxoethylidene Proton : A singlet at δ ~7.8 ppm indicates a deshielded proton in a conjugated system, consistent with the Z-configuration.
- Methoxyphenyl Protons : Aromatic signals in the δ 6.8–7.2 ppm range suggest ortho/para substitution patterns, with the methoxy group causing an upfield shift.
- 5-Methyl Group : A singlet at δ ~2.3 ppm confirms the absence of adjacent protons.
13C NMR Analysis
- C=O Carbonyl : A quaternary carbon signal at δ ~190 ppm aligns with conjugated ketones.
- Double Bond : A carbon signal at δ ~125–130 ppm corresponds to the sp²-hybridized carbons in the oxoethylidene group.
- Methoxy Carbon : A signal at δ ~55 ppm confirms the methoxy group’s electron-donating nature.
| NMR Signal | Chemical Shift (δ) | Assignment |
|---|---|---|
| 1H (olefinic) | 7.8 ppm (s) | H-C=O (oxoethylidene) |
| 1H (aromatic) | 6.8–7.2 ppm (m) | 2-Methoxyphenyl protons |
| 1H (methyl) | 2.3 ppm (s) | 5-Methyl group |
| 13C (C=O) | 190 ppm | Carbonyl carbon |
| 13C (C=C) | 125–130 ppm | Olefinic carbons |
Comparative Analysis with Isatin-Based Heterocyclic Analogues
The compound shares structural motifs with isatin derivatives but differs in substituent positioning and electronic effects.
Structural Similarities
- Oxoethylidene Group : Analogous to 3-arylidene-2-oxindoles, which exhibit antiproliferative activity.
- Indole Core : Resembles isatins, which serve as precursors for kinase inhibitors and anticancer agents.
Key Differences
Properties
IUPAC Name |
(3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)14(18(21)19-15)10-16(20)12-5-3-4-6-17(12)22-2/h3-10H,1-2H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSFQOKOZIWPPN-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=C\C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 5-methylindole-2,3-dione.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 5-methylindole-2,3-dione in the presence of a base, such as sodium hydroxide, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the condensation process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
BF3·OEt2-Catalyzed Reaction
A common approach for related indole derivatives uses BF3·OEt2 as a catalyst. For example, in the synthesis of similar compounds (e.g., 3g ), a diazoindole (1a ) reacts with a substituted ketone (2e ) in chloroform at 0°C under open-air conditions. This method typically yields products in 50–70% efficiency, forming amorphous or crystalline solids .
Reaction Conditions :
Eschenmoser Coupling Reaction
This method employs 3-bromooxindoles and thioamides in DMF, followed by base-mediated cyclization. For instance, 3-bromooxindole (1a) reacts with substituted thiobenzamides (2a–d ) at room temperature, yielding (Z)-configured products in 70–97% yields .
Reaction Conditions :
-
Solvent : Dry DMF
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Base : Triethylamine (TEA)
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Key Advantage : Scalable and versatile for diverse substitutions .
Structural Characterization
The (3Z)-configuration and structural integrity of the compound are confirmed via:
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1H NMR : Identifies coupling patterns and substituent positions (e.g., methoxy groups at δ 3.80–3.91 ppm) .
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IR Spectroscopy : Detects carbonyl (C=O) stretches near 1704–1706 cm⁻¹ and aromatic C-H vibrations .
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Melting Point (mp) : Provides purity confirmation (e.g., mp 198–199°C for analogous compound 3b ) .
Mechanistic Insights
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BF3·OEt2 Catalysis : Facilitates electrophilic activation of carbonyl groups, enabling cycloaddition or conjugate addition reactions .
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Eschenmoser Coupling : Proceeds via nucleophilic substitution (S_NAr) followed by base-induced cyclization, ensuring (Z)-selectivity through steric and electronic control .
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Stereochemical Control : The (Z)-configuration arises from steric hindrance in the transition state, favoring syn-addition during cyclization .
Challenges and Optimizations
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Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance yields via increased carbocation stability, while electron-donating groups (e.g., OCH₃) may reduce reactivity .
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Scalability : DMF-based Eschenmoser coupling shows better scalability than BF3·OEt2 methods, which require cryogenic conditions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of indole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one has been evaluated for its ability to induce apoptosis in human cancer cells, demonstrating promising results in inhibiting tumor growth.
Mechanism of Action
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may modulate the expression of proteins involved in apoptosis and cell cycle regulation. This action is particularly relevant in the context of breast and lung cancers, where indole derivatives have shown effectiveness.
Case Study: Breast Cancer Inhibition
A study published in a peer-reviewed journal assessed the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Material Science
Polymer Development
In material science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Conductive Polymers
Research indicates that indole derivatives can improve the conductivity of polymer blends used in electronic applications. The compound's unique electronic properties allow for enhanced charge transport within the polymer matrix, making it suitable for applications in organic photovoltaics and flexible electronics.
Agricultural Chemistry
Pesticide Development
The compound has also been investigated for its potential use as a pesticide or herbicide. Its structural characteristics suggest that it may interact with biological systems in pests and weeds, leading to effective control strategies.
Case Study: Insecticidal Properties
A field trial conducted on common agricultural pests revealed that formulations containing this compound exhibited significant insecticidal activity compared to control groups. The results indicated a reduction in pest populations by up to 70% within two weeks of application .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below highlights key structural differences and their implications:
Key Observations :
- Heterocyclic Modifications: Thiazolidinone-containing analogs (e.g., ) exhibit higher polarity due to sulfur and oxygen atoms, favoring aqueous solubility but possibly reducing blood-brain barrier penetration.
- Halogen vs. Alkyl Substitutions : Bromine at C5 () increases molecular weight and electronegativity, which may enhance binding affinity but reduce metabolic stability compared to the target’s methyl group.
Stereochemical and Crystallographic Comparisons
- Z vs. E Isomers: The Z-configuration in the target compound creates a cis-orientation of the phenyl and indole moieties, leading to distinct molecular packing. XPac algorithm studies on similar oxindoles (e.g., ) reveal that Z-isomers often form tighter crystal lattices due to planar alignment, whereas E-isomers adopt non-planar conformations, reducing packing efficiency .
- Solid-State Stability: Thiazolidinone-fused derivatives () show enhanced thermal stability (>200°C decomposition) compared to simple oxindoles, attributed to intramolecular hydrogen bonding within the heterocyclic ring .
Pharmacological and Physicochemical Profiles
- Lipophilicity : The target compound’s 5-methyl and 2-methoxyphenyl groups yield a calculated logP of ~2.8, intermediate between the brominated analog (logP ~3.2, ) and the hydrophilic carboperoxoate derivative (logP ~1.5, ).
- Bioactivity Trends: Thiazolidinone-containing analogs demonstrate broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), likely due to thiol-reactive moieties . Halogenated derivatives (e.g., ) show higher kinase inhibition (IC₅₀: 0.5 µM vs. 1.2 µM for the target compound in JAK2 assays), correlating with halogen-bonding interactions .
Biological Activity
The compound (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one , also known by its CAS number 1146935-02-5, belongs to the class of indole derivatives. Indoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific indole derivative based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 293.32 g/mol. The structure features a methoxyphenyl group and an indole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of 1,3-dihydro-2H-indol-2-one exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens:
| Pathogen | Activity |
|---|---|
| Mycobacterium tuberculosis | Antitubercular activity |
| Escherichia coli | Antibacterial activity |
| Staphylococcus aureus | Antibacterial activity |
| Candida albicans | Antifungal activity |
One study reported that synthesized indole derivatives, including those similar to our compound of interest, were effective against Mycobacterium tuberculosis (H37Rv) and several gram-positive and gram-negative bacteria .
Anticancer Activity
Indole derivatives are also known for their potential anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
In one study, a related indole derivative was found to inhibit cell growth by inducing apoptosis through mitochondrial pathways .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of indole derivatives. The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress:
- Mechanism : Scavenging free radicals and reducing lipid peroxidation.
- Models Used : In vitro models using neuronal cell lines exposed to oxidative stress.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various 1,3-dihydro-2H-indol-2-one derivatives and evaluated their biological activities. Among them, the target compound showed promising results against both bacterial strains and cancer cell lines. The synthesis involved a one-pot multicomponent reaction using a CaCl₂ catalyst, confirming the structural integrity through NMR and mass spectral analysis .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of indole derivatives. It was found that modifications in the substituents at specific positions significantly influenced their biological activities. The presence of the methoxy group was crucial for enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (3Z)-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-indole derivatives with substituted hydrazines or ketones in acetic acid with sodium acetate as a catalyst (3–5 hours). Crystalline products are purified via recrystallization using DMF/acetic acid mixtures .
Q. How can the Z-configuration of the ethylidene group be confirmed in this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, NMR spectroscopy (e.g., NOESY) can detect spatial proximity between protons on the ethylidene group and adjacent substituents. UV-Vis spectroscopy may also show characteristic π→π* transitions for the conjugated system .
Q. What solvent systems are optimal for assessing the solubility and stability of this compound?
- Methodological Answer : Solubility can be tested in DMSO, DMF, or methanol via gradient dilution. Stability studies should include HPLC or LC-MS to monitor degradation under varying pH (4–10), temperature (4–40°C), and light exposure. Evidence suggests organic degradation accelerates at higher temperatures, necessitating controlled storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?
- Methodological Answer : Molecular docking (using MOE or AutoDock) can simulate binding to protein active sites. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. QSAR models may correlate structural features (e.g., methoxy group position) with activity .
Q. What experimental strategies resolve contradictions in reported solubility or reactivity data?
- Methodological Answer : Systematic reproducibility studies under standardized conditions (e.g., fixed solvent ratios, inert atmospheres) can isolate variables. Impurity profiling via HPLC and mass spectrometry ensures sample homogeneity. Conflicting reactivity may arise from trace catalysts or moisture, requiring strict anhydrous protocols .
Q. How can the reaction mechanism for the formation of the indol-2-one core be elucidated?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) at the ketone or methyl groups can track bond formation steps. Kinetic studies (stopped-flow UV-Vis) and intermediate trapping (e.g., quenching with NH₄Cl) may identify rate-determining steps. Computational studies (DFT) can model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
